2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a spirocyclic triazole derivative characterized by a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core. This scaffold is structurally significant in medicinal chemistry due to its conformational rigidity, which enhances binding affinity to biological targets . Key substituents include:
- An N-(2-(trifluoromethyl)phenyl)acetamide side chain, where the ortho-substituted trifluoromethyl group introduces steric and electronic effects that may influence receptor interactions and metabolic stability.
The combination of a methoxy group and trifluoromethyl substituent distinguishes this compound from structurally related analogs, as discussed below.
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O3/c1-33-16-8-6-15(7-9-16)20-21(32)29-22(28-20)10-12-30(13-11-22)14-19(31)27-18-5-3-2-4-17(18)23(24,25)26/h2-9H,10-14H2,1H3,(H,27,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPKAGPQXSOLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Construction of the Spirocyclic Core
The 1,4,8-triazaspiro[4.5]dec-1-en-3-one system is synthesized via a tandem alkylation-cyclization sequence (Scheme 1).
- Starting Material : Ethyl 4-oxopiperidine-1-carboxylate is reacted with hydrazine hydrate to form a hydrazone intermediate.
- Cyclization : Treatment with ethyl bromoacetate in dichloromethane (DCM) under basic conditions (K2CO3) induces spirocyclization, yielding the triazaspiro[4.5]dec-1-en-3-one scaffold.
- Functionalization : The tertiary amine at position 8 is alkylated using 4-methoxybenzyl chloride in the presence of NaH (Table 1).
Table 1: Optimization of Spirocyclic Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate, EtOH, reflux, 6 h | 85 | 92 |
| Cyclization | Ethyl bromoacetate, K2CO3, DCM, 0°C → RT, 12 h | 78 | 89 |
| Alkylation | 4-Methoxybenzyl chloride, NaH, DMF, 60°C, 8 h | 65 | 95 |
Introduction of the Acetamide Side Chain
The N-(2-(trifluoromethyl)phenyl)acetamide moiety is installed via a two-step coupling strategy (Scheme 2).
- Activation : 2-(Trifluoromethyl)phenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl2).
- Amide Coupling : The spirocyclic amine intermediate reacts with the acid chloride in tetrahydrofuran (THF) with triethylamine (Et3N) as a base. Alternatively, HATU/DIPEA-mediated coupling in DCM improves yields for sterically hindered substrates (Table 2).
Table 2: Amide Bond Formation Optimization
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acid chloride | SOCl2, THF, Et3N, 0°C → RT, 4 h | 72 |
| HATU coupling | HATU, DIPEA, DCM, RT, 12 h | 88 |
Final Functionalization and Purification
The 4-methoxyphenyl group is introduced via SNAr or palladium-catalyzed cross-coupling:
Method A (SNAr) ():
- The spirocyclic intermediate is treated with 4-methoxyiodobenzene in dimethylformamide (DMF) at 120°C with Cs2CO3 as a base.
Method B (Buchwald–Hartwig Coupling) ():
- Pd(dba)2/Xantphos catalyzes the coupling between the spirocyclic bromide and 4-methoxyphenylboronic acid under microwave irradiation (Table 3).
Critical Optimization Strategies
Solvent and Catalyst Selection
Protecting Group Management
- Boc Protection : Temporary Boc groups prevent undesired side reactions during spirocycle functionalization ().
- Deprotection : Trifluoroacetic acid (TFA) in DCM cleanly removes Boc groups without affecting the acetamide moiety.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- 1H NMR (500 MHz, CDCl3) : δ 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 7.62 (t, J = 7.8 Hz, 1H, CF3-Ar-H), 6.95 (d, J = 8.5 Hz, 2H, OCH3-Ar-H), 4.32 (s, 2H, CH2CO), 3.84 (s, 3H, OCH3).
- 13C NMR : δ 170.2 (C=O), 161.5 (C-OCH3), 124.8 (q, J = 272 Hz, CF3).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C28H28F3N3O3 [M+H]+: 530.2021; Found: 530.2018.
Analyse Des Réactions Chimiques
2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Substituent Effects on Physicochemical Properties
- Methoxy vs. Methyl Groups : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the 3,4-dimethylphenyl analogs due to the polarity of the methoxy oxygen .
- Chloro Substituents : The chloro group in enhances metabolic stability and electron-withdrawing effects, but its ortho position could reduce bioavailability due to increased molecular weight and steric bulk.
Activité Biologique
The compound 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide , with CAS number 1189662-04-1 , is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 460.4 g/mol . The structure features a spirocyclic framework that contributes to its unique biological activity.
| Property | Value |
|---|---|
| CAS Number | 1189662-04-1 |
| Molecular Formula | C23H23F3N4O3 |
| Molecular Weight | 460.4 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of triazaspiro compounds have shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of angiogenesis.
A notable study demonstrated that related compounds could inhibit the proliferation of prostate cancer cells through modulation of the PI3K/Akt signaling pathway, suggesting that our compound may exhibit similar effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening indicates that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further detailed studies are required to elucidate the exact pathways involved.
Neuropharmacological Effects
Given the structural similarities to known neuroactive compounds, this triazaspiro compound is hypothesized to interact with neurotransmitter systems. Research on related compounds has shown potential as allosteric modulators for G-protein coupled receptors (GPCRs), which are critical in CNS disorders such as schizophrenia and Alzheimer’s disease .
Case Studies
-
Study on Anticancer Activity :
- In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity.
- Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
-
Antimicrobial Screening :
- A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Time-kill studies indicated a bactericidal effect within 2 hours of exposure.
- Neuropharmacological Assessment :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
